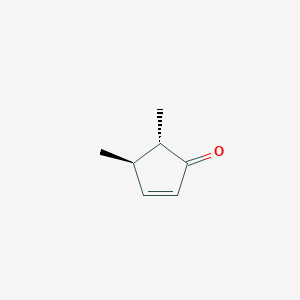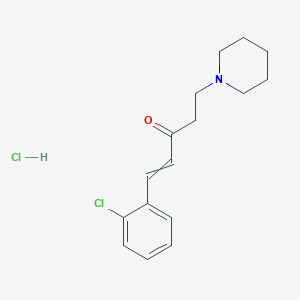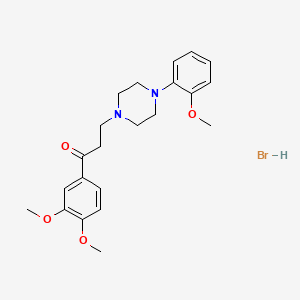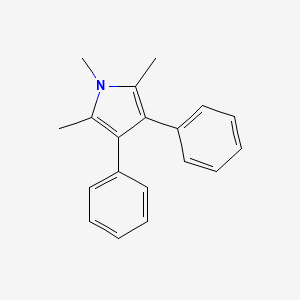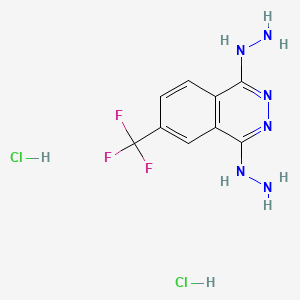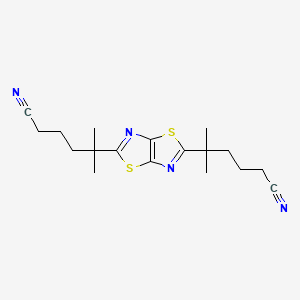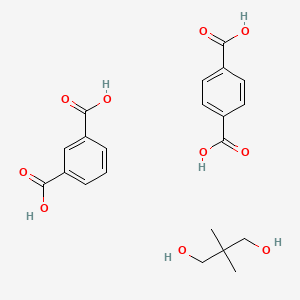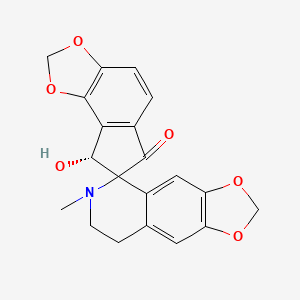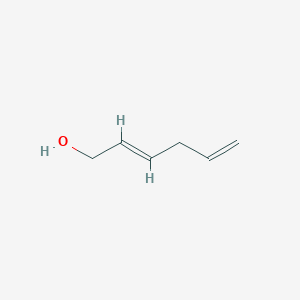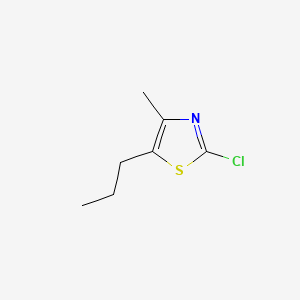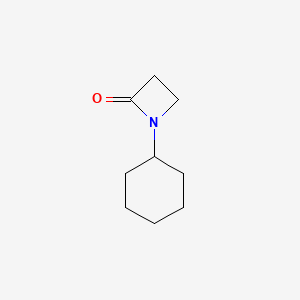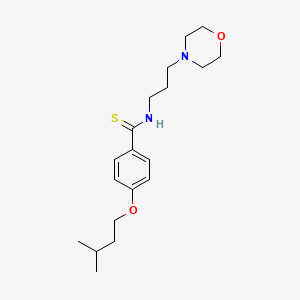
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Another approach involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as immobilized ionic liquids, can enhance the efficiency of the process. Additionally, the application of green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, is becoming increasingly important in industrial production.
化学反応の分析
Types of Reactions
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated benzamides.
科学的研究の応用
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor. Benzamide derivatives are known to inhibit various enzymes, making them valuable in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, benzamide derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The morpholinopropyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Ethenzamide: An analgesic with a simpler structure, lacking the morpholinopropyl and isopentoxy groups.
Salicylamide: Another analgesic, structurally similar but with different substituents.
Procainamide: An antiarrhythmic agent with a benzamide core but different functional groups.
Uniqueness
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties The presence of the morpholinopropyl group enhances its solubility and bioavailability, while the isopentoxy group contributes to its stability and reactivity
特性
CAS番号 |
32417-22-4 |
|---|---|
分子式 |
C19H30N2O2S |
分子量 |
350.5 g/mol |
IUPAC名 |
4-(3-methylbutoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16(2)8-13-23-18-6-4-17(5-7-18)19(24)20-9-3-10-21-11-14-22-15-12-21/h4-7,16H,3,8-15H2,1-2H3,(H,20,24) |
InChIキー |
IHFZDDZYZMENDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

